molecular formula C13H26N2O B14658428 N-Decylaziridine-1-carboxamide CAS No. 41452-37-3

N-Decylaziridine-1-carboxamide

Cat. No.: B14658428
CAS No.: 41452-37-3
M. Wt: 226.36 g/mol
InChI Key: MOUGVUSJDJLPIP-UHFFFAOYSA-N
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Description

N-Decylaziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. This compound, in particular, features a decyl chain attached to the nitrogen atom, which can influence its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Decylaziridine-1-carboxamide typically involves the reaction of aziridine with a decylamine derivative. One common method is the amidation of aziridine with decylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Decylaziridine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Decylaziridine-1-carboxamide involves its interaction with biological molecules through its reactive aziridine ring. The ring strain and electrophilicity of the aziridine moiety allow it to form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The decyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: N-Decylaziridine-1-carboxamide is unique due to its specific combination of the aziridine ring and the decyl chain, which imparts distinct physical and chemical properties. Its reactivity and potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

41452-37-3

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

N-decylaziridine-1-carboxamide

InChI

InChI=1S/C13H26N2O/c1-2-3-4-5-6-7-8-9-10-14-13(16)15-11-12-15/h2-12H2,1H3,(H,14,16)

InChI Key

MOUGVUSJDJLPIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)N1CC1

Origin of Product

United States

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